2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-(methoxymethyl)-4-methyl-
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Overview
Description
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-(methoxymethyl)-4-methyl- is a complex organic compound with a unique structure that includes a cycloheptatriene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-(methoxymethyl)-4-methyl- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-(methoxymethyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrocarbon derivatives.
Scientific Research Applications
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-(methoxymethyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-(methoxymethyl)-4-methyl- involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Tropolone: Another compound with a similar cycloheptatriene ring structure.
Cycloheptatrienone: Shares the cycloheptatriene core but differs in functional groups.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-(methoxymethyl)-4-methyl- is unique due to its specific functional groups and their arrangement on the cycloheptatriene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
650594-12-0 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-hydroxy-3-(methoxymethyl)-6-methylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-8(6-13-2)10(12)9(11)5-7/h3-5H,6H2,1-2H3,(H,11,12) |
InChI Key |
LEYQJLRHIHBVMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(C=C1)COC)O |
Origin of Product |
United States |
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